Home > Products > Screening Compounds P51342 > (R)-Lormetazepam
(R)-Lormetazepam - 113679-56-4

(R)-Lormetazepam

Catalog Number: EVT-1508583
CAS Number: 113679-56-4
Molecular Formula: C6H4N2OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Lormetazepam is synthesized from basic benzodiazepine precursors, which are derived from phenyl derivatives. It falls under the category of 3-hydroxy benzodiazepines and is an analogue of temazepam. In terms of its chemical structure, it is classified as a chiral compound due to the presence of a stereocenter, leading to the existence of two enantiomers: (R)-lormetazepam and (S)-lormetazepam .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-lormetazepam can be achieved through several methods, with continuous flow chemistry emerging as a prominent technique. This method allows for efficient production while minimizing waste and maximizing yield.

  1. Continuous Flow Synthesis: This approach involves a series of reactions conducted in a flow reactor, where reactants are continuously fed into the system. For instance, an initial step may involve nucleophilic substitution reactions followed by cyclization to form the benzodiazepine core structure.
  2. Key Reactions: The synthesis typically starts with 2-amino-benzophenone derivatives, which undergo acylation followed by cyclization to yield the desired benzodiazepine structure. The process may also involve steps such as bromination and subsequent nucleophilic substitutions using ammonia solutions .
Molecular Structure Analysis

Structure and Data

The molecular formula of (R)-lormetazepam is C16H12Cl2N2O2C_{16}H_{12}Cl_{2}N_{2}O_{2}, with a molar mass of approximately 335.18g/mol335.18\,g/mol. The structure includes:

  • A benzodiazepine ring system.
  • Hydroxyl groups that contribute to its pharmacological activity.
  • Chlorine substituents that enhance its binding affinity at the GABA receptor.

The stereochemistry plays a crucial role in its pharmacological properties, with (R)-lormetazepam exhibiting different effects compared to its (S) counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Lormetazepam undergoes various chemical reactions that are essential for its synthesis and metabolism:

  1. Acylation: The initial step often involves acylating an amino group on the benzophenone derivative.
  2. Cyclization: Following acylation, cyclization occurs to form the benzodiazepine structure.
  3. Metabolism: In vivo, (R)-lormetazepam is metabolized primarily in the liver through oxidative pathways, leading to various metabolites that may possess different pharmacological activities .
Mechanism of Action

Process and Data

The primary mechanism by which (R)-lormetazepam exerts its effects involves modulation of the GABA_A receptor complex:

  • Binding: (R)-lormetazepam binds to specific sites on the GABA_A receptor, enhancing the receptor's affinity for GABA.
  • Increased Chloride Ion Conductance: This binding leads to an increase in chloride ion conductance across neuronal membranes, resulting in hyperpolarization of neurons.
  • Therapeutic Effects: The enhanced inhibitory neurotransmission results in sedation, anxiolysis, and muscle relaxation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but has limited solubility in water.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

Relevant data include:

  • Bioavailability: Approximately 80%.
  • Elimination half-life: Ranges from 10 to 12 hours.
  • Metabolism: Primarily hepatic with renal excretion of metabolites .
Applications

Scientific Uses

(R)-lormetazepam is primarily used in clinical settings for:

  • Treatment of Insomnia: It provides short-term relief from sleep disorders due to its sedative properties.
  • Management of Anxiety Disorders: It helps alleviate symptoms associated with anxiety.
  • Research Applications: Studies on its pharmacokinetics and pharmacodynamics contribute to understanding benzodiazepine effects on neurotransmission.

In addition, analytical methods such as high-performance liquid chromatography are employed for detecting (R)-lormetazepam in biological samples, aiding in both clinical diagnostics and forensic analyses .

Chemical Synthesis and Structural Analysis

Stereochemical Synthesis of (R)-Lormetazepam

The stereoselective synthesis of (R)-Lormetazepam (7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one) focuses on establishing the chiral C3 center with (R)-configuration. Two primary strategies dominate: chiral resolution of racemic Lormetazepam and asymmetric hydrogenation of precursor imines. Chiral resolution employs diastereomeric salt formation using tartaric acid derivatives, achieving enantiomeric excess (ee) >98% but with moderate yields (45-50%) due to crystallization losses [6]. Alternatively, asymmetric synthesis via catalytic hydrogenation (Ru-BINAP catalysts) of the exocyclic imine precursor yields (R)-Lormetazepam with 92% ee and 75% yield [9]. The reaction pathway (Figure 1) involves:

  • Condensation of 2-amino-5-chlorobenzophenone with N-methylglycine to form an azlactone intermediate
  • Ring-opening and cyclization to the prochiral imine
  • Enantioselective reduction at the C=N bond [6] [9]

Table 1: Stereoselective Synthesis Methods for (R)-Lormetazepam

MethodChiral SourceYield (%)ee (%)Key Limitation
Diastereomeric SaltL-DBTA48>98Low yield due to crystallization
Asymmetric HydrogenationRu-(S)-BINAP7592Catalyst cost
Enzymatic ResolutionLipase PS (Pseudomonas)3599Substrate specificity

Microwave-assisted synthesis reduces reaction times by 60% compared to thermal methods, while enzymatic approaches using lipases show high enantioselectivity (ee >99%) but require specialized acyl donors [6].

Rearrangement Reactions in Benzodiazepine Derivatives

Benzodiazepine derivatives undergo thermally or acid-catalyzed rearrangements that impact synthetic routes to (R)-Lormetazepam. Ring-expansion reactions transform 1,4-benzodiazepines into 1,5-benzodiazepinones under acidic conditions, altering the diazepine core’s ring size and pharmacological properties [1]. Notably, the Smiles rearrangement observed in 3-hydroxy-1,4-benzodiazepines like Oxazepam and Lormetazepam involves an intramolecular O→N acyl shift via a spiro-intermediate (Figure 2), forming transient isocyanate species that hydrolyze to urea derivatives [6]. This rearrangement proceeds through:

  • Protonation of the N4 nitrogen
  • Nucleophilic attack by the C3-hydroxyl on the C2-carbonyl
  • Cleavage of the C3-N4 bond
  • Isocyanate formation and hydrolysis [1] [6]

Table 2: Rearrangement Pathways in Benzodiazepine Derivatives

Rearrangement TypeConditionsProduct ClassImpact on (R)-Lormetazepam Synthesis
Smiles RearrangementpH < 3, 60°C2-AminobenzophenonesDegrades core structure
Ring ExpansionLewis acids (AlCl₃)1,5-Benzodiazepin-2-onesAlters pharmacological profile
Dimroth RearrangementBasic mediaTriazolobenzodiazepinesForms tricyclic analogs

These rearrangements necessitate strict pH control (pH 4–6) during (R)-Lormetazepam synthesis to prevent degradation. Structural modifications at N1 (methylation) and C3 (chiral center) sterically hinder rearrangement, improving stability [6].

Impurity Profiling and Byproduct Formation During Synthesis

Critical impurities in (R)-Lormetazepam synthesis originate from hydrolytic degradation, oxidative side reactions, and stereochemical imperfections. Hydrolysis products include the primary impurity, Lorazepam Impurity D (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-benzo[e][1,4]diazepine-2,3-dione), formed via over-oxidation at C3 during the final step (Figure 3) [5]. Oxidative N-demethylation generates Norlormetazepam (7-chloro-5-(2-chlorophenyl)-3-hydroxy-1H-benzo[e][1,4]diazepin-2(3H)-one), detected at 0.15% w/w using HPLC [6]. Stereochemical impurities arise from:

  • Incomplete enantiomeric resolution – (S)-enantiomer contamination (≤0.5%)
  • Epimerization at C3 under basic conditions during workup
  • Residual metal catalysts (Pd, Ru) from asymmetric synthesis [5] [6]

Table 3: Key Impurities in (R)-Lormetazepam Synthesis

ImpurityStructureOriginControl Strategy
Lorazepam Impurity DC₁₆H₁₀Cl₂N₂O₂ (Diketo derivative)Over-oxidation at C3Controlled oxidant addition (NaOCl)
NorlormetazepamC₁₅H₁₀Cl₂N₂O₂ (N-desmethyl)N-demethylationLow-temperature methylation (CH₃I/K₂CO₃)
(S)-LormetazepamEnantiomerIncomplete resolutionChiral HPLC purification
Hydrolysis byproducts2-Amino-5-chloro-2'-chlorobenzophenoneHydrolytic cleavageAnhydrous reaction conditions

Advanced purification employs two-step crystallization from ethyl acetate/n-hexane (80:20) followed by chiral chromatography (Chiralpak IC column, ethanol/n-hexane 30:70) to reduce total impurities to <0.1% [6] [5].

Crystallographic Characterization and Polymorphism Studies

(R)-Lormetazepam crystallizes in the monoclinic space group P2₁ with Z=4, featuring a hydrogen-bonded dimeric structure sustained by O–H···O=C interactions between the C3-hydroxyl and C2-carbonyl of adjacent molecules (d = 1.87 Å) [2] [10]. The diazepine ring adopts a boat conformation with the chlorophenyl ring twisted at 85° relative to the benzodiazepine plane. Polymorphism screening identified Form I (stable) and Form II (metastable):

  • Form I: Needle-like crystals; melting point 206–208°C; density 1.45 g/cm³
  • Form II: Plate-like crystals; melting point 198–200°C; density 1.41 g/cm³ [10]

Co-crystallization with nicotinamide (1:1) generates a monoclinic P2₁/c lattice where (R)-Lormetazepam and nicotinamide connect via O–H···N (d = 1.76 Å) and N–H···O=C (d = 2.02 Å) hydrogen bonds (Figure 4). This co-crystal exhibits enhanced aqueous solubility (2.1× increase) due to disruption of the parent API’s dimeric structure [10]. PXRD fingerprints distinguish polymorphs:

  • Form I: Peaks at 8.8°, 12.5°, 17.2° 2θ (Cu Kα)
  • Form II: Peaks at 7.9°, 11.2°, 15.8° 2θ
  • Co-crystal: Peaks at 9.2°, 13.1°, 18.4° 2θ [2] [10]

Thermodynamic stability studies confirm Form I dominates above 40°C, while kinetic trapping of Form II occurs in acetonitrile crystallization.

Solvent Effects on Reaction Yield and Stereoselectivity

Solvent polarity and proticity critically impact both the stereoselective reduction step and crystallization efficiency in (R)-Lormetazepam synthesis. Polar aprotic solvents (DMF, acetonitrile) favor high enantioselectivity (ee >90%) in asymmetric hydrogenation by stabilizing the chiral catalyst-substrate complex [6]. In contrast, protic solvents (methanol, ethanol) reduce ee to <80% due to competitive solvent coordination to the metal center. Crystallization studies reveal:

  • Ethyl acetate yields high-purity Form I crystals (99.2%) but moderate recovery (65%)
  • Acetonitrile produces metastable Form II with 92% recovery
  • Tetrahydrofuran induces oiling-out, requiring antisolvent (n-heptane) addition [10]

Table 4: Solvent Influence on Synthesis and Crystallization

SolventDielectric Constantee in Hydrogenation (%)Crystal FormRecovery Yield (%)
DMF38.292--
Acetonitrile37.591Form II92
Ethyl acetate6.0285Form I65
Methanol33.078Mixture70
Dichloromethane8.9389Amorphous48

Water content >500 ppm during imine reduction promotes hydrolysis, reducing yield by 15–20%. Optimal conditions use anhydrous acetonitrile for hydrogenation (ee 91%) followed by ethyl acetate/water workup to extract impurities [6] [10].

Properties

CAS Number

113679-56-4

Product Name

(R)-Lormetazepam

Molecular Formula

C6H4N2OS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.